6-Amino-5-bromonicotinic acid
Overview
Description
6-Amino-5-bromonicotinic acid is a compound of interest due to its potential in various chemical syntheses and applications in medicinal chemistry. It is derived from nicotinic acid, also known as niacin or vitamin B3, through modifications that introduce an amino group at the 6th position and a bromo group at the 5th position on the pyridine ring. These modifications enhance its reactivity and make it a valuable intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of related bromonicotinic acid derivatives involves various strategies, including condensation reactions, lithiation, and derivatization methods. For instance, the synthesis of 5-bromonicotinic acid derivatives has been demonstrated through condensation reactions, showing the versatility of bromonicotinic acid as a precursor for further chemical modifications (Li et al., 2009). Additionally, regioselective lithiation techniques have been explored to access highly substituted nicotinic acid scaffolds, providing a pathway to synthesize compounds like 6-amino-5-bromonicotinic acid (Robert et al., 2006).
Molecular Structure Analysis
The molecular structure of bromonicotinic acid derivatives, including 6-amino variants, has been characterized using techniques like X-ray crystallography. Such studies reveal the crystal structure and bonding configurations of these compounds, laying the groundwork for understanding their chemical behavior and interactions (Wen-Hui Li, 2009).
Scientific Research Applications
Synthesis of Anthyridine Derivatives : An Ullmann reaction involving 2-bromonicotinic acid and 2,6-diaminopyridine was used to create 6-amino-2,2-dipyridylamino-3-carboxylic acid, leading to the synthesis of various anthyridine derivatives (Carboni, Settimo, & Segnini, 1969).
Biological Evaluation of Phenacylbromopyridinium Compounds : Research on 5-bromonicotinic acid derivatives revealed the synthesis of quaternary ammonium salts with cytotoxic, antibacterial, and antifungal activities. This study highlighted the potential of these compounds in biological applications (Khan et al., 1999).
Peptide Sequencing with 5-Bromonicotinic Acid : A novel method using 5-bromonicotinic acid N-hydroxysuccinimide ester was developed for peptide sequencing. This technique aids in identifying N-terminal product ions in tandem mass spectrometry, offering advantages in amino acid sequencing of peptides (Miyagi et al., 1998).
Synthesis of Nicotinic Acid Derivatives : Research into the lithiation of 5-bromonicotinic acid protected as secondary or tertiary amide provided new pathways to synthesize substituted nicotinic acid scaffolds, showcasing the chemical versatility of this compound (Robert et al., 2006).
Lanthanide Molecular-Based Hybrids : Modified 5-bromonicotinic acid was used to create organic–inorganic molecular-based hybrid material with potential applications in photoluminescence and micromorphology control (Wang, Yan, & Zhang, 2006).
Antibacterial Activity of 5-Bromonicotinic Acid Derivatives : A compound derived from 5-bromonicotinic acid demonstrated excellent antibacterial activity, highlighting its potential in medical applications (Li, 2009).
Spectroscopic Studies : Studies involving 2- and 6-bromonicotinic acid, closely related to 5-bromonicotinic acid, provided insights into their molecular geometry, vibrational assignments, and intermolecular hydrogen bonds, crucial for understanding their chemical behavior (Karabacak et al., 2010).
Safety And Hazards
properties
IUPAC Name |
6-amino-5-bromopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H2,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUDHTBHPQJUPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627981 | |
Record name | 6-Amino-5-bromopyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-bromonicotinic acid | |
CAS RN |
180340-69-6 | |
Record name | 6-Amino-5-bromopyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Amino-5-bromo-nicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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